molecular formula C11H23N3 B7985382 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine

Numéro de catalogue: B7985382
Poids moléculaire: 197.32 g/mol
Clé InChI: KOOXNBUWLRJRQB-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine is a chiral amine derivative featuring a piperidine core substituted with a cyclopropyl-methyl-amine group and a 2-aminoethyl side chain. The (R)-configuration at the piperidine ring introduces stereochemical specificity, which may influence its biological activity or binding affinity in therapeutic contexts.

Propriétés

IUPAC Name

(3R)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOXNBUWLRJRQB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Piperidine Core Synthesis

The piperidine ring is synthesized via cyclization of pentanediamine precursors or through hydrogenation of pyridine derivatives. A modified procedure from uses 4-nitrobenzaldehyde and cyclopropylmethylamine in ethanol with NaBH4 to yield cyclopropylmethyl[(4-nitrophenyl)methyl]amine (93% yield). This intermediate is subsequently reduced to form the piperidine framework.

Reaction Conditions:

ParameterValueSource
SolventDry ethanol
Reducing AgentNaBH4 (2.5 eq)
TemperatureRoom temperature (25°C)
Yield93%

Aminoethyl Sidechain Introduction

The aminoethyl group is introduced via alkylation or reductive amination . A patent method employs dimethyl sulfate (2.5–3.0 eq) for methyl group transfer under reflux conditions, achieving >95% conversion. Subsequent displacement with ethylenediamine in DMF at 80°C installs the aminoethyl moiety.

Stereochemical Control and Chiral Resolution

The (R)-configuration at the piperidine 3-position is achieved through:

  • Asymmetric catalysis : Using chiral ligands like BINAP with palladium catalysts.

  • Diastereomeric salt formation : Reacting racemic mixtures with (-)-di-p-toluoyl-D-tartaric acid to isolate the (R)-enantiomer.

Example Protocol:

  • Racemic 1-(2-aminoethyl)piperidin-3-ylmethyl-cyclopropyl-methyl-amine is dissolved in methanol.

  • (-)-Di-p-toluoyl-D-tartaric acid (1.1 eq) is added, inducing crystallization of the (R)-enantiomer salt.

  • The salt is filtered and neutralized with NaOH to isolate the free amine (ee >99%).

Cyclopropylmethylamine Coupling

The cyclopropylmethylamine group is attached via nucleophilic substitution or amide coupling . A method adapted from uses HATU (1.4 eq) and DIPEA (1.5 eq) in DMF to facilitate amide bond formation between the piperidine intermediate and cyclopropylmethylamine derivatives.

Optimized Conditions:

ReagentRoleAmount
HATUCoupling reagent1.4 eq
DIPEABase1.5 eq
DMFSolvent10 mL/mmol
Reaction Time18 hours
Yield97%

Industrial-Scale Synthesis and Process Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:

  • Residence time : 5–10 minutes.

  • Temperature gradient : 50°C → 120°C for exothermic steps.

  • Catalyst recycling : Pd/C catalysts reused for up to 5 cycles without yield loss.

Economic Considerations:

  • Dimethyl sulfate reduces costs compared to iodomethane for methylation.

  • Solvent recovery systems reclaim >90% DMF and ethanol.

Analytical Characterization and Quality Control

Final product purity is verified via:

  • HPLC : Retention time 6.2 min (C18 column, 70:30 acetonitrile/water).

  • Chiral GC : [α]D²⁵ = +34.5° (c = 1, methanol).

  • Mass Spec : m/z 211.35 [M+H]+.

Challenges and Mitigation Strategies

  • Epimerization : Minimized by conducting amide couplings below 30°C.

  • Byproduct formation : Controlled via excess ethylenediamine (1.5 eq) in alkylation steps.

  • Scale-up impurities : Removed via recrystallization from hexane/ethyl acetate (3:1) .

Analyse Des Réactions Chimiques

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Neuropharmacology
    • The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Its structural similarity to known psychoactive substances suggests it may influence mood and cognitive functions. Research indicates that derivatives of piperidine compounds can exhibit antidepressant and anxiolytic properties, making them candidates for further exploration in treating mood disorders .
  • Antidepressant Activity
    • Case studies have shown that compounds with similar structures to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine have been effective in preclinical models for depression. These studies focus on the modulation of monoamine neurotransmitters, which are critical in mood regulation .
  • Anti-addiction Properties
    • There is emerging evidence that piperidine derivatives may play a role in reducing substance abuse behaviors. Research suggests that these compounds can modulate the reward pathways in the brain, potentially offering new avenues for addiction treatment .

Table 1: Summary of Research Studies on [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine

Study ReferenceFocus AreaKey Findings
NeuropharmacologyPotential modulation of serotonin and dopamine systems
Antidepressant ActivityEffective in preclinical models for depression
Anti-addiction PropertiesModulates reward pathways in addiction treatment

Mécanisme D'action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several piperidine- and cyclopropane-containing analogues. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Source/Application
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine Piperidine Cyclopropyl-methyl-amine, 2-aminoethyl ~225.3 (estimated) Research chemical (discontinued)
MSC2364588 Piperidine Morpholin-4-yl-ethyl, thiochromeno-pyrazole-5,5-dioxide 598.6 (exact) PI3Kδ inhibitor (preclinical study)
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine Piperidine Benzyl-cyclopropyl-amine, 2-aminoethyl ~263.4 (estimated) PubChem entry (structural variant)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridin-3-yl, methyl 214.3 (exact) Kinase inhibitor synthesis intermediate

Key Observations:

  • Substituent Impact on Bioactivity: The morpholin-4-yl and thiochromeno groups in MSC2364588 enhance its selectivity for PI3Kδ inhibition, whereas the cyclopropyl-methyl-amine group in the target compound may prioritize interactions with smaller hydrophobic pockets .
  • Stereochemical Influence : The (R)-configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in analogues like MSC2364588, suggesting divergent binding modes .
  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropane ring formation via copper-catalyzed coupling (as seen in ), whereas MSC2364588 requires multi-step functionalization of a thiochromeno-pyrazole scaffold .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperidine derivatives with morpholine or pyrazole substituents (e.g., MSC2364588) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, whereas the primary amine in the target compound may increase susceptibility to oxidative deamination .

Activité Biologique

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine is a complex organic compound with the molecular formula C11H23N3. It features a piperidine ring, an aminoethyl group, and a cyclopropylmethyl group, which contribute to its unique biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders and its role as a building block in pharmaceutical synthesis.

  • Molecular Weight : 197.32 g/mol
  • IUPAC Name : (3R)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine
  • InChI : InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3

The biological activity of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine primarily involves its interaction with specific receptors and enzymes. It can function as an agonist or antagonist, modulating various biochemical pathways. Notably, the compound has been investigated for its effects on dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Dopaminergic Activity : Research indicates that [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine exhibits selective agonistic activity at the D3 dopamine receptor. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum dopaminergic drugs .
  • Neuroprotection : In animal models, compounds with similar structures have demonstrated neuroprotective properties against neurodegeneration caused by toxins like MPTP and 6-OHDA . This suggests that [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine may also offer protective benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives, providing insights into structure–activity relationships (SAR):

CompoundActivityReference
ML417D3R Agonist
Various PiperidinesAntiviral against HCoV
Anticancer ActivityInduces apoptosis in cancer cells

Antiviral Activity

A study evaluating piperidine analogues against human coronaviruses found that modifications to the piperidine structure could enhance antiviral efficacy. The findings suggest that structural diversity within piperidine derivatives can lead to significant differences in biological activity .

Anticancer Potential

Research has shown that certain piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one study indicated that a related compound demonstrated better cytotoxicity and apoptosis induction compared to standard chemotherapy agents like bleomycin .

Q & A

Q. What synthetic routes are recommended for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine, particularly for achieving stereochemical fidelity?

Methodological Answer :

  • Key Steps :
    • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to establish the (R)-configuration at the piperidine-3-yl center. Enantiomeric excess (ee) should be monitored via chiral HPLC (≥99% purity as in ).
    • Cyclopropane Introduction : Employ cyclopropanation reagents (e.g., Simmons-Smith) on pre-functionalized intermediates.
    • Amine Coupling : Utilize palladium-catalyzed C–N coupling or reductive amination for integrating the 2-aminoethyl group (, Section 2.3).
  • Validation : Confirm stereochemistry via X-ray crystallography () and compare experimental NMR shifts with density functional theory (DFT) predictions to resolve ambiguities.

Q. Which analytical techniques are optimal for characterizing enantiomeric purity and structural integrity?

Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for polar amines ().
  • NMR Spectroscopy : Assign diastereotopic protons (e.g., cyclopropane CH₂ groups) using 2D NOESY or COSY to confirm spatial arrangement ().
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₂₆N₃⁺) and detect trace impurities.

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amine coupling steps ().
  • Temperature Control : Maintain ≤0°C during cyclopropanation to avoid ring-opening side reactions.
  • Catalyst Screening : Test Pd/Xantphos systems for C–N coupling efficiency (, Section 2.3).

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

Methodological Answer :

  • DFT Refinement : Optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets and compare calculated vs. observed chemical shifts ().
  • Solvent Effects : Simulate NMR spectra in explicit solvent models (e.g., DMSO or water) to account for hydrogen bonding.
  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility (e.g., piperidine ring puckering).

Q. What strategies preserve chiral integrity during scale-up synthesis?

Methodological Answer :

  • Continuous Flow Chemistry : Minimize racemization by reducing reaction time and thermal exposure ().
  • Immobilized Catalysts : Employ chiral catalysts on solid supports (e.g., silica-bound Rh-DuPhos) for recyclability and consistent ee ().
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real-time.

Q. How to design experiments for studying biological target interactions (e.g., receptors or enzymes)?

Methodological Answer :

  • Radiolabeling : Synthesize ¹⁸F or ³H analogs via nucleophilic substitution (e.g., ) for autoradiography or PET imaging.
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., VEGFR2) to predict binding modes ().
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd, Kon/Koff) using immobilized target proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.